molecular formula C10H12BrNO4S B8232164 5-Bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide

5-Bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide

Cat. No.: B8232164
M. Wt: 322.18 g/mol
InChI Key: VYSXMWHCCKYYQW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methoxy group, and an oxetane ring attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Oxetane Ring Formation: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-1-(oxetan-3-yl)-1H-imidazole
  • 5-Bromo-2-methoxy-3-(oxetan-3-yl)pyridine

Uniqueness

5-Bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxetane ring, in particular, distinguishes it from other similar compounds and can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(oxetan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-15-9-3-2-7(11)4-10(9)17(13,14)12-8-5-16-6-8/h2-4,8,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSXMWHCCKYYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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